N-(4-nitrophenoxy)cyclohexanimine

Übersicht

Beschreibung

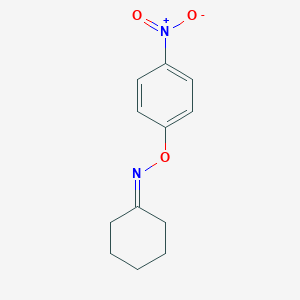

N-(4-nitrophenoxy)cyclohexanimine is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol It is characterized by the presence of a nitrophenoxy group attached to a cyclohexanimine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenoxy)cyclohexanimine typically involves the reaction of 4-nitrophenol with cyclohexanone oxime under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-nitrophenoxy)cyclohexanimine can undergo various chemical reactions, including:

Oxidation: The nitrophenoxy group can be oxidized under specific conditions to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted cyclohexanimine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-nitrophenoxy)cyclohexanimine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-nitrophenoxy)cyclohexanimine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The cyclohexanimine ring provides structural stability and influences the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-nitrophenyl)cyclohexanimine

- N-(4-nitrophenoxy)cyclohexanone

- N-(4-nitrophenoxy)cyclohexane

Uniqueness

N-(4-nitrophenoxy)cyclohexanimine is unique due to the presence of both a nitrophenoxy group and a cyclohexanimine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Biologische Aktivität

N-(4-nitrophenoxy)cyclohexanimine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄N₂O₃

- Molecular Weight : 234.25 g/mol

- IUPAC Name : this compound

The compound features a cyclohexanimine moiety with a nitrophenoxy substituent, which plays a crucial role in its biological interactions. The presence of the nitro group can influence the compound's reactivity and interactions with biological targets.

Synthesis Methods

This compound is typically synthesized through the reaction of 4-nitrophenol with cyclohexanone oxime in the presence of a base such as sodium hydroxide. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.

Synthetic Route Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 4-Nitrophenol + Cyclohexanone Oxime | Base (NaOH), Heat | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, potentially inhibiting enzyme activity.

- Protein Interactions : The compound may bind to specific proteins, altering their function and leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, indicating potential protective effects against oxidative stress.

- Cytotoxic Effects : Investigations have revealed that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity Assay :

- Research conducted on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed increased annexin V binding, indicative of early apoptotic cells.

-

Antioxidant Activity Assessment :

- In vitro assays measuring DPPH radical scavenging showed that this compound exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid.

Eigenschaften

IUPAC Name |

N-(4-nitrophenoxy)cyclohexanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-14(16)11-6-8-12(9-7-11)17-13-10-4-2-1-3-5-10/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGURZCSMXENHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.